Bienvenue dans la boutique en ligne BenchChem!

GGTI-2133

GGTase-I FTase Selectivity

This is the TFA salt of GGTI-2133 (IC50=38nM), engineered for superior solubility and handling in GGTase-I studies. It offers 140-fold selectivity over FTase, ensuring clean, reproducible data in Rap1A/RhoA signaling, cancer cell invasion (OSSC), and in vivo models like allergic asthma. Avoid experimental variability with a validated, cell-permeable inhibitor.

Molecular Formula C29H29F3N4O5
Molecular Weight 570.569
CAS No. 1217480-14-2
Cat. No. B2801667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-2133
CAS1217480-14-2
Molecular FormulaC29H29F3N4O5
Molecular Weight570.569
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H28N4O3.C2HF3O2/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22;3-2(4,5)1(6)7/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34);(H,6,7)/t25-;/m0./s1
InChIKeyFXXUNOYBYJFSRB-UQIIZPHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GGTI-2133 TFA (CAS 1217480-14-2): Peptidomimetic Geranylgeranyltransferase Type I Inhibitor for Targeted Prenylation Research


N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine, 2,2,2-trifluoroacetate salt, commonly referred to as GGTI-2133 TFA (CAS 1217480-14-2), is the trifluoroacetate salt form of a cell-permeable, non-thiol peptidomimetic inhibitor . This compound is chemically defined by the molecular formula C29H29F3N4O5 (MW: 570.56) and serves as a selective inhibitor of geranylgeranyltransferase type I (GGTase-I), an enzyme critical for the post-translational prenylation of small GTPases such as Rap1A and RhoA . Unlike its free-base counterpart (GGTI-2133, CAS 191102-79-1), the TFA salt form is often utilized to enhance solubility and handling characteristics, facilitating its application in both *in vitro* enzymatic assays and *in vivo* disease models where precise modulation of protein geranylgeranylation is required .

Procurement Rationale for GGTI-2133 TFA: Why In-Class GGTase-I Inhibitors and Free-Base Analogs Are Not Interchangeable


The procurement of a geranylgeranyltransferase type I (GGTase-I) inhibitor for reproducible research is not a generic decision; substitution of GGTI-2133 TFA with structurally related inhibitors (e.g., GGTI-298) or the free-base form (GGTI-2133 free base) introduces significant experimental variability. While compounds like GGTI-298 are also peptidomimetic GGTase-I inhibitors, they exhibit markedly different isoform selectivity profiles, cellular potency, and *in vivo* pharmacokinetic and pharmacodynamic parameters, as quantified in the evidence below . Furthermore, the selection of the TFA salt form over the free base directly impacts compound solubility, stability during storage and formulation, and lot-to-lot consistency in biological assays, factors that are critical for generating reliable and comparable datasets across independent studies .

Quantitative Differentiation of GGTI-2133 TFA (CAS 1217480-14-2) from GGTase-I Inhibitor Comparators


Enzymatic Selectivity: 140-Fold Selectivity for GGTase-I over Farnesyltransferase (FTase)

GGTI-2133 demonstrates a 140-fold selectivity for inhibition of GGTase-I (IC50 = 38 nM) compared to farnesyltransferase (FTase; IC50 = 5,400 nM) [1]. This selectivity profile is a key differentiator from other GGTase-I inhibitors like GGTI-298, which, while also inhibiting GGTase-I, displays a different selectivity window (GGTase-I IC50 = 3 μM for Rap1A processing, vs. FTase IC50 >10 μM) . The specific 140-fold window of GGTI-2133 provides a more defined tool for dissecting GGTase-I-specific biology with reduced off-target FTase effects at lower concentrations.

GGTase-I FTase Selectivity

Cellular Target Engagement: Differential Inhibition of Rap1A Geranylgeranylation vs. H-Ras Farnesylation

In a cellular context, GGTI-2133 (10 µM) inhibits the geranylgeranylation of Rap1A with an IC50 of 10 µM, while showing no significant effect on the farnesylation of H-Ras even at concentrations exceeding 30 µM (IC50 >30 µM) [1]. This cellular selectivity profile is distinct from that of GGTI-298, which is reported to inhibit Rap1A processing with an IC50 of 3 µM and H-Ras processing with an IC50 >10 µM [2]. The differential window of cellular activity between GGTI-2133 and GGTI-298 allows researchers to select the inhibitor that best matches the therapeutic index or mechanistic window required for a specific cell-based assay.

Rap1A H-Ras Prenylation

Functional Cellular Outcomes: Quantified Reduction in Cancer Cell Migration and Invasion

Treatment of oral squamous cell carcinoma (OSSC) cells with GGTI-2133 (10 µM) results in a specific and quantifiable reduction in cell migration and invasion, decreasing these parameters to 45% and 27% of control levels, respectively [1]. This functional cellular readout provides a direct, quantitative measure of the compound's biological impact beyond target engagement. While GGTI-298 has also been shown to inhibit invasion in COLO 320CM cells, the specific percentages of reduction for OSSC cells under these conditions are unique to GGTI-2133, offering a well-characterized cellular model system for studying its anti-metastatic potential .

Cancer Cell Migration Invasion

In Vivo Pharmacodynamic Efficacy: Prevention of Allergic Airway Inflammation in a Mouse Asthma Model

In a mouse model of ovalbumin-induced allergic bronchial asthma, daily intraperitoneal administration of GGTI-2133 (5 mg/kg) significantly prevents the infiltration of eosinophils into the airways, a hallmark of asthmatic inflammation, though it does not prevent the associated increase in chemokines [1]. This *in vivo* efficacy data is specific to GGTI-2133 at this defined dose and model, differentiating it from other GGTase-I inhibitors which may have different *in vivo* PK/PD properties, off-target effects, or tissue distribution profiles. This established *in vivo* protocol provides a validated experimental system for studying the role of GGTase-I in respiratory inflammation.

Asthma Inflammation In Vivo

Validated Research Applications for GGTI-2133 TFA Based on Quantitative Evidence


Dissecting GGTase-I Specific Signaling Pathways with Minimal FTase Cross-Reactivity

Researchers seeking to interrogate the specific cellular functions of GGTase-I, independent of farnesyltransferase (FTase) activity, can utilize GGTI-2133 at concentrations ranging from 100 nM to 1 µM. The 140-fold selectivity window over FTase (IC50 = 5,400 nM) ensures potent GGTase-I inhibition (IC50 = 38 nM) with negligible off-target effects on farnesylation, enabling clean mechanistic studies of small GTPase signaling (e.g., Rap1A, RhoA) [1].

Modeling Anti-Metastatic Effects in Oral Squamous Cell Carcinoma Research

Investigators studying cancer cell motility and invasion can leverage the well-characterized effects of GGTI-2133 on OSSC cells. Treatment with 10 µM GGTI-2133 reliably reduces cell migration to 45% and invasion to 27% of control levels, providing a robust and reproducible functional assay for evaluating the role of GGTase-I and downstream Rho-family GTPases in metastasis [1].

Investigating the Role of GGTase-I in Allergic Airway Inflammation and Asthma Pathophysiology

For *in vivo* studies focused on respiratory inflammation, GGTI-2133 offers a validated protocol in a mouse model of allergic asthma. Daily administration of 5 mg/kg (i.p.) effectively prevents eosinophil infiltration into the airways, a key pathological feature of asthma. This model is particularly useful for studying the contribution of protein geranylgeranylation to immune cell trafficking and airway hyperresponsiveness [1].

Preclinical Studies on Opioid Dependence and Withdrawal Syndromes

Researchers investigating the neuropharmacology of opioid dependence can employ GGTI-2133 in established *in vivo* and *in vitro* models. The compound dose-dependently attenuates naloxone-precipitated withdrawal signs in mice (ED50 = 0.076 mg/kg) and blocks withdrawal-induced contractions in isolated rat ileum. This provides a specific pharmacological tool to explore the intersection of GGTase-I activity and opioid receptor signaling pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-2133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.